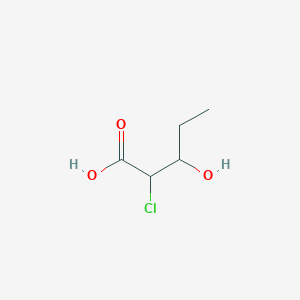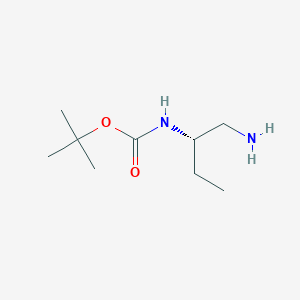![molecular formula C13H24F3O6P B3040967 Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate CAS No. 256332-97-5](/img/structure/B3040967.png)
Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate
Vue d'ensemble
Description
Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is an ester compound with the chemical formula C13H24F3O6P. It is commonly used as a reagent or intermediate in organic synthesis due to its unique chemical properties. This compound is known for enhancing the efficiency and selectivity of chemical reactions.
Méthodes De Préparation
Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate can be synthesized through an esterification reaction between ethyl trifluoroacetate and dibutoxyphosphoryl chloride. The reaction is typically carried out in the presence of an organic base such as triethylamine. The compound is a pale yellow liquid with a density of 1.22 g/mL at room temperature, a boiling point of 253 °C, and a melting point of -18 °C.
Analyse Des Réactions Chimiques
Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include organic solvents such as ethanol, chloroform, and ether. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis to enhance the efficiency and selectivity of chemical reactions.
Biology: The compound exhibits antifungal, herbicidal, and insecticidal activity, making it useful in controlling plant diseases caused by fungi.
Medicine: While not specifically mentioned for therapeutic applications, its unique properties may be explored for potential medical uses.
Industry: It is used in the agriculture industry due to its herbicidal and insecticidal properties.
Mécanisme D'action
The mechanism by which Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique chemical structure allows it to enhance the efficiency and selectivity of chemical reactions, making it valuable in various applications.
Comparaison Avec Des Composés Similaires
Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate can be compared with other similar compounds, such as:
Ethyl trifluoroacetate: Used in esterification reactions.
Dibutoxyphosphoryl chloride: Used as a reagent in organic synthesis.
The uniqueness of this compound lies in its ability to enhance the efficiency and selectivity of chemical reactions due to its specific chemical properties.
Propriétés
IUPAC Name |
ethyl 2-dibutoxyphosphoryloxy-3,3,3-trifluoropropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24F3O6P/c1-4-7-9-20-23(18,21-10-8-5-2)22-11(13(14,15)16)12(17)19-6-3/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBLQRFRVPLHKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OC(C(=O)OCC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24F3O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![9-Chloro-2,3-diphenyl-7-(trifluoromethyl)pyrido[1,2-b][1,2,4]triazin-5-ium tetrafluoroborate](/img/structure/B3040894.png)







